
3,3,5-Trimethylhexan-2-one
Übersicht
Beschreibung
3,3,5-Trimethylhexan-2-one, also known as diisobutyl ketone, is a colorless liquid with a sweet odor. It is commonly used as a solvent in various industries, including the pharmaceutical, chemical, and cosmetic industries. This compound is synthesized by reacting isobutyl alcohol with acetic acid in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
Vibrational and Conformational Analysis
- 3,3,5-Trimethylhexan-2-one has been studied for its molecular conformations and vibrational properties. Crowder (1986) explored this in 2,3,3-Trimethylhexane, identifying three possible molecular conformations through infrared and Raman spectra analysis (Crowder, 1986). Similarly, other trimethylhexanes like 2,2,5-Trimethylhexane and 2,3,3,4-Tetramethylpentane have been analyzed for conformational equilibrium using infrared and Raman band intensities (Adil, Turrell, Vergoten, & Snyder, 1990).
Application in Chemistry and Materials Science
- In the field of materials science, trimethylhexanes have been used to study magnetic properties. Hu et al. (2015) examined Ni(II)Dy(III)Fe(III) molecular cycles, demonstrating single-molecule-magnet behavior in trimethylhexane-based compounds (Hu, Jiang, Wu, Liu, Cui, & Kou, 2015).
Medical and Biological Research
- In medical research, specific trimethylhexane derivatives have been identified as potential biomarkers. Yan et al. (2014) discovered that 2,3,4-Trimethylhexane could serve as a biomarker for the diagnosis of type 2 diabetes mellitus through breath analysis (Yan, Wang, Li, Zhao, Yuan, Huang, & Duan, 2014).
Environmental Applications
- In environmental science, the isomerization of alkoxy radicals, including those from trimethylhexanes, was studied under atmospheric conditions. Eberhard et al. (1995) conducted research on hexoxy radicals, which are relevant for understanding atmospheric chemistry (Eberhard, Muller, Stocker, & Kerr, 1995).
Biochemische Analyse
Biochemical Properties
3,3,5-Trimethylhexan-2-one plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can affect the overall metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. For instance, it can bind to specific receptors or enzymes, leading to changes in their conformation and activity. This binding can result in either inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been observed to cause alterations in cellular metabolism and function, which can be studied in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, studies have shown that high doses of this compound can lead to liver toxicity and other adverse effects in animal models. These threshold effects are crucial for understanding the safe and effective use of this compound in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites in the body. For example, the metabolism of this compound can lead to the production of reactive intermediates, which can further interact with other biomolecules and influence cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with various binding proteins, which can influence its localization and accumulation. These interactions are critical for understanding the overall distribution and activity of this compound in biological systems .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its function. This compound can be localized to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it can exert its effects. The targeting signals or post-translational modifications that direct this compound to these compartments are crucial for its activity. Understanding the subcellular localization of this compound can provide insights into its role in various cellular processes .
Eigenschaften
IUPAC Name |
3,3,5-trimethylhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(2)6-9(4,5)8(3)10/h7H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULOHJDJZALMKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379801 | |
| Record name | 3,3,5-trimethylhexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
258345-29-8 | |
| Record name | 3,3,5-trimethylhexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



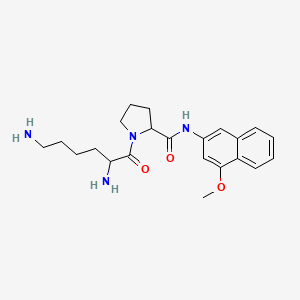

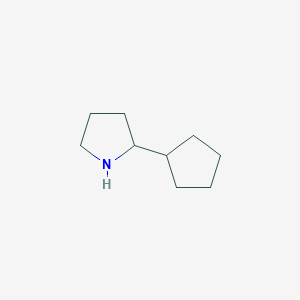

![2-[(2-Methylpropyl)sulfanyl]benzoic acid](/img/structure/B1350959.png)
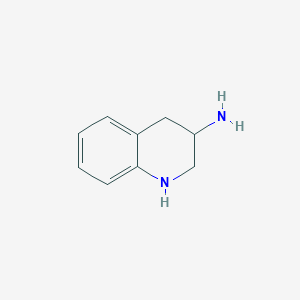
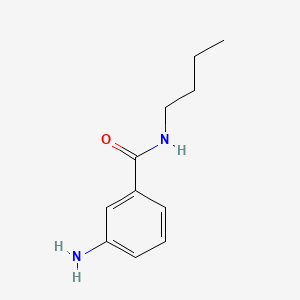
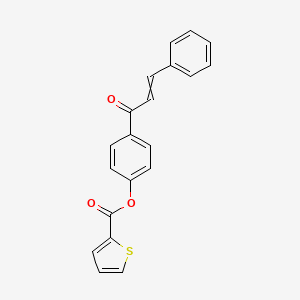
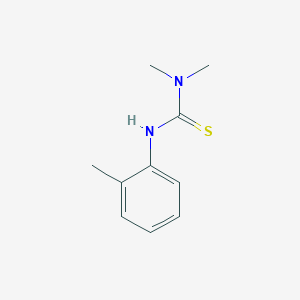



![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)
